molecular formula C11H13N3O4S2 B2549831 2-(ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-54-0

2-(ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2549831
CAS No.: 868216-54-0
M. Wt: 315.36
InChI Key: XVKIOJIUMGFCCW-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic intermediate of significant interest in medicinal chemistry, primarily designed for the development of novel therapeutic agents. Its structure integrates a 4,5-dihydroimidazole core, a scaffold recognized for its prevalence in pharmacologically active molecules. This core is functionalized with a 4-nitrobenzenesulfonyl (nosyl) group, which is a versatile protecting group in organic synthesis and can also be a key component in mechanism-based inhibitors. The sulfanyl ether side chain at the 2-position further enhances the molecule's potential for structural diversification. Researchers are exploring this compound for its potential antibacterial properties, as the imidazole scaffold is a well-established pharmacophore in antibiotics. Nitroimidazole-based drugs, such as metronidazole, are prodrugs that undergo reductive activation in anaerobic bacteria and protozoa, generating toxic radicals that cause DNA damage and cell death . The presence of the dihydroimidazole ring also links this compound to a broader class of heterocycles that demonstrate a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor effects . In research settings, this reagent serves as a key precursor for synthesizing more complex molecular hybrids and conjugates, a strategy often employed to overcome multi-drug resistance in pathogens like the ESKAPE strains . Its value to researchers lies in its potential to be incorporated into larger, hybrid molecules aimed at dual targeting of bacterial systems, thereby impairing resistance development and enhancing antibacterial efficacy.

Properties

IUPAC Name

2-ethylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-2-19-11-12-7-8-13(11)20(17,18)10-5-3-9(4-6-10)14(15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKIOJIUMGFCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with ethyl mercaptan to form an intermediate sulfonyl compound. This intermediate is then reacted with a suitable imidazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The ethylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4,5-Dihydro-1H-Imidazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Biological Relevance CAS Number Reference
Target Compound 2-(Ethylsulfanyl), 1-(4-Nitrobenzenesulfonyl) Sulfonyl, Sulfanyl Unknown (structural similarity to QSIs) 7320-60-7
2-[(4-Chlorobenzyl)sulfanyl]-1-(4-nitrobenzenesulfonyl) 2-(4-Chlorobenzylsulfanyl) Chlorobenzyl, Sulfonyl Antimicrobial potential (unverified) 868217-36-1
Lofexidine 2-[1-(2,6-Dichlorophenoxy)ethyl] Dichlorophenoxyethyl α2-Adrenergic agonist (opioid withdrawal) 31036-80-3
2-(4-Fluorobenzylsulfonyl)-4,5-diphenyl 2-(4-Fluorobenzylsulfonyl), 4,5-diphenyl Fluorobenzyl, Sulfonyl, Diphenyl Synthetic intermediate 339277-80-4
2-(4-Nitrobenzylsulfanyl)-4,5-diphenyl 2-(4-Nitrobenzylsulfanyl), 4,5-diphenyl Nitrobenzyl, Sulfanyl, Diphenyl Quorum sensing inhibition (IC50 ~56 µM) Not provided

Key Observations :

  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group (electron-withdrawing) in the target compound and derivatives like 2-(4-fluorobenzylsulfonyl)-4,5-diphenyl enhances stability and electrophilicity, whereas sulfanyl groups (electron-donating) may improve membrane permeability .
  • Aromatic vs.

Comparison with Analogues :

  • Lofexidine: Synthesized via nucleophilic substitution of 2,6-dichlorophenol with a pre-functionalized imidazoline intermediate .
  • 4,5-Diphenyl Derivatives : Employ multi-component condensation reactions with benzaldehyde derivatives, as seen in .

Table 2: Activity Comparison of Selected Derivatives

Compound Activity Type Key Findings Reference
Target Compound Underexplored Structural similarity to clonidine suggests potential CNS activity
2-(4-Nitrobenzylsulfanyl)-4,5-diphenyl Quorum Sensing Inhibition IC50 = 56.38 µM (comparable to reference QSIs)
Lofexidine α2-Adrenergic Agonism Bioavailability >90%, half-life = 11 hrs
2-(4-Fluorobenzylsulfonyl) derivative Synthetic Intermediate No reported bioactivity

Critical Analysis :

  • Quorum Sensing Inhibition (QSI) : The nitrobenzylsulfanyl derivative’s IC50 (~56 µM) surpasses 4-nitro-pyridine-N-oxide (active at 100 µM) but is less potent than ethyl (4-fluorobenzoyl) acetate (IC50 = 23 µM) . The target compound’s nitrobenzenesulfonyl group may enhance QSI via nitro-reductase interactions, though experimental validation is needed.
  • Pharmacokinetics: Lofexidine’s high bioavailability (>90%) and renal excretion contrast with the target compound’s unknown ADME profile, highlighting the impact of dichlorophenoxyethyl substitution on drug-likeness .

Biological Activity

2-(ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound belonging to the imidazole class, known for its diverse biological activities. This compound features an ethylsulfanyl group and a 4-nitrobenzenesulfonyl moiety, which contribute to its chemical reactivity and potential therapeutic applications. Recent studies have highlighted its significant biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O4S2C_{11}H_{13}N_{3}O_{4}S_{2}. The structure includes:

  • Imidazole Ring : A five-membered ring that is pivotal in biological interactions.
  • Ethylsulfanyl Group : Enhances chemical reactivity.
  • 4-Nitrobenzenesulfonyl Moiety : Provides electron-withdrawing properties that facilitate nucleophilic substitutions.

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably:

  • Cervical Cancer (SISO) and Bladder Cancer (RT-112) : The compound induced apoptosis with IC50 values demonstrating significant cytotoxicity. The mechanism of action is believed to involve disruption of cellular processes through interaction with specific molecular targets.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains, indicating that it may serve as a potential antimicrobial agent:

  • In vitro Studies : The compound's antibacterial properties were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting effective antimicrobial action .

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to apoptosis in cancer cells. The nitro group enhances electrophilicity, allowing for interactions with nucleophiles within the cell. This interaction may disrupt critical signaling pathways involved in cell survival and proliferation.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
Cervical Cancer SISO15Induction of apoptosis
Bladder Cancer RT-11212Disruption of cellular processes

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for precise control over functional groups. This flexibility enables the development of derivatives with tailored biological activities.

Similar Compounds

Several structurally similar compounds have been analyzed for their biological activities:

Compound NameStructural FeaturesUnique Aspects
2-(methylsulfanyl)-4,5-dihydro-1H-imidazoleContains a methylsulfanyl groupLess sterically hindered
2-(benzylsulfanyl)-4,5-dihydro-1H-imidazoleFeatures a benzyl groupMay exhibit different biological activities
2-(phenylsulfanyl)-4,5-dihydro-1H-imidazoleContains a phenyl groupPotentially increased lipophilicity

These comparisons highlight how variations in substituents can influence both the chemical properties and biological activities of imidazole derivatives.

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